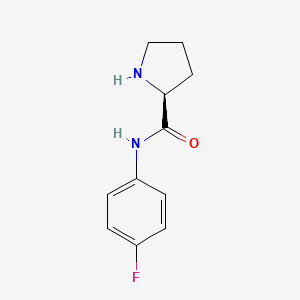

N-(4-Fluorophenyl)-L-prolinamide

Description

Contextualization within Prolinamide Chemistry and L-Proline Derivatives

N-(4-Fluorophenyl)-L-prolinamide belongs to the class of organic compounds known as prolinamides. Prolinamides are derivatives of L-proline, a proteinogenic amino acid characterized by its unique cyclic structure which links its alpha-amino group to its side chain. evitachem.comnih.gov In prolinamides, the carboxylic acid group of proline is converted into an amide. This structural modification is a common strategy in medicinal chemistry to enhance the metabolic stability and cell permeability of proline-based molecules.

L-proline and its derivatives are integral to various biological processes and are found in the structure of many natural products and pharmaceuticals. nih.gov The rigid pyrrolidine (B122466) ring of proline plays a crucial role in determining the conformation of peptides and proteins, influencing their structure and function. nih.gov The synthesis of this compound typically involves a multi-step process, starting with the condensation of L-proline with a fluorinated aromatic compound, followed by amidation. evitachem.comnih.gov This synthetic versatility allows for the creation of a wide range of N-aryl-L-prolinamides with diverse substituents, enabling the exploration of structure-activity relationships. nih.gov

Significance of Fluorine Substitution in this compound for Biological Activity

The incorporation of a fluorine atom at the para-position of the phenyl ring is a key feature of this compound and significantly influences its biological properties. evitachem.com Fluorine is a bioisostere of the hydrogen atom but possesses distinct electronic properties, including high electronegativity and the ability to form strong carbon-fluorine bonds. These properties can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com

In the context of this compound, the fluorine substituent can:

Enhance Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life.

Modulate Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.

Influence Binding Interactions: The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing interactions with target proteins through mechanisms like hydrogen bonding or dipole-dipole interactions. nih.gov

The strategic placement of fluorine has been a successful strategy in the development of numerous approved drugs, highlighting the importance of this element in medicinal chemistry. mdpi.com Research on related fluorinated compounds has demonstrated that such substitutions can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.govnih.gov

Overview of this compound Research Domains in Medicinal Chemistry

The primary research focus for this compound and its derivatives lies within the field of medicinal chemistry, particularly in the discovery of new therapeutic agents. evitachem.com The main areas of investigation include:

Anticancer Research: A significant body of research has explored the cytotoxic properties of prolinamide derivatives against various cancer cell lines. evitachem.comnih.gov Studies have shown that compounds like N-(4-substituted phenyl)-L-prolinamides can exhibit potent anti-tumor activity. nih.gov The mechanism of action is thought to involve the targeting of specific cellular pathways or structures, such as G-quadruplex DNA, which are implicated in cancer cell proliferation. nih.gov

Drug Design and Development: The this compound scaffold serves as a valuable starting point for the design and synthesis of novel drug candidates. evitachem.com Its structural features, including the chiral center from L-proline and the modifiable aromatic ring, provide a template for creating libraries of compounds with diverse biological activities.

Biochemical Probes: Due to its specific interactions with biological targets, this compound can be used as a tool compound in biochemical and pharmacological studies to investigate the function of enzymes and receptors. evitachem.com

The table below provides a summary of the key research findings related to this compound and its analogs.

| Research Area | Key Findings |

| Anticancer Activity | N-(4'-substituted phenyl)-l-prolinamides have shown significant cytotoxic effects against various human carcinoma cell lines, including gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancers. nih.gov Some derivatives displayed stronger anti-cancer potencies than the standard drug 5-fluorouracil. nih.gov |

| Mechanism of Action | Prolinamide derivatives may exert their anticancer effects by selectively targeting and stabilizing G-quadruplex DNA structures in the promoter regions of oncogenes like c-MYC, thereby inhibiting gene expression and cell proliferation. nih.gov |

| Structure-Activity Relationship (SAR) | The type and position of substituents on the phenyl ring and the nature of the amide group significantly influence the cytotoxic activity of N-aryl-l-prolinamides. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10/h3-6,10,13H,1-2,7H2,(H,14,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNOIQVPCOVDKE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239552 | |

| Record name | (2S)-N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367521-34-4 | |

| Record name | (2S)-N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367521-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 4 Fluorophenyl L Prolinamide

Established Synthetic Pathways for N-(4-Fluorophenyl)-L-prolinamide

The synthesis of this compound is typically achieved through a two-step process involving condensation and amidation reactions. evitachem.comnih.gov

Condensation Reactions Involving L-Proline and 4-Fluoronitrobenzene

The initial step in the synthesis involves the condensation of L-proline with p-fluoronitrobenzene. nih.govresearchgate.net This reaction is generally carried out under basic conditions, often utilizing potassium carbonate in an aqueous-alcoholic solution, such as an ethanol-water mixture. evitachem.comnih.gov The reaction yields N-(4-nitrophenyl)-L-proline intermediates. evitachem.com Research has indicated that conducting the reaction in a refluxing ethanol-water (1:1) solution provides a marginal improvement in yield compared to using ethanol (B145695) alone. nih.gov

Amidation Reactions and Intermediate Formation in this compound Synthesis

The second step is the amidation of the N-aryl-L-proline intermediates. nih.gov This is often accomplished through a two-stage, one-pot reaction. nih.gov The carboxylic acid group of the intermediate is first activated, typically using an activating agent like thionyl chloride (SOCl₂), to form an acid chloride. evitachem.comnih.gov It is crucial to completely remove any excess thionyl chloride from the reaction mixture to ensure the success of this chlorination step. nih.gov Following the formation of the acid chloride, the desired amine is introduced to form the final amide product, this compound. evitachem.comnih.gov

Derivatization Strategies for this compound

The this compound scaffold offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs with potentially altered biological activities.

Modifications of the Proline Ring Structure in this compound Analogs

The proline ring is a common target for derivatization. Modifications can include the introduction of various substituents at different positions on the ring. evitachem.com For example, the synthesis of proline analogs with substitutions at the 4-position has been extensively studied. nih.gov These modifications can influence the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerism of the preceding peptide bond, which can in turn affect the biological activity of the molecule. nih.govnih.gov A technique known as "proline editing" allows for the modification of a hydroxyproline (B1673980) residue within a peptide sequence after its initial synthesis, enabling the introduction of a wide array of functional groups. nih.gov

Substituent Effects on the this compound Scaffold

The N-phenyl group of this compound provides another avenue for derivatization. The electronic properties of the aromatic ring can be modulated by introducing different substituents. For instance, the fluorine atom can act as a leaving group in nucleophilic substitution reactions, enabling further functionalization. evitachem.com Studies on related prolinamides have shown that the nature of the substituent on the N-phenyl ring can significantly impact the compound's biological activity. nih.gov For example, the enantioselectivity of prolinamide-catalyzed reactions has been shown to increase as the amide N-H becomes a better hydrogen bond donor. nih.govnih.gov

Stereochemical Considerations in this compound Synthesis and Analog Design

The chirality of this compound, specifically the (S)-configuration inherited from the natural amino acid L-proline, is a critical determinant of its biological activity and a central consideration in its synthesis and the design of its analogs. The spatial arrangement of the substituents on the pyrrolidine ring significantly influences how the molecule interacts with its biological targets. Therefore, maintaining and controlling the stereochemistry throughout the synthetic process is paramount.

The primary starting material for the synthesis of this compound and its derivatives is L-proline, which possesses a single stereocenter at the α-carbon (C2). The integrity of this stereocenter must be preserved during the chemical transformations required to introduce the N-(4-fluorophenyl) group and to form the amide bond. A key challenge in this process is the potential for racemization, particularly during the activation of the carboxylic acid for amidation. Standard procedures often involve the formation of an acyl chloride, which, under certain conditions, can lead to the loss of stereochemical purity. To circumvent this, milder coupling agents and carefully controlled reaction conditions are often employed.

In the design of analogs of this compound, the introduction of additional stereocenters on the proline ring, for instance at the C4 position, has been a strategy to explore the structure-activity relationship further. The synthesis of such analogs requires stereoselective methods to control the configuration of the new chiral centers. For example, starting from (2S,4R)-4-hydroxy-L-proline allows for the introduction of various substituents at the C4 position with a defined stereochemistry. The choice of the synthetic route, whether it proceeds with retention or inversion of configuration at C4, is crucial for obtaining the desired diastereomer.

The stereochemical outcome of such synthetic modifications can have a profound impact on the biological properties of the resulting analogs. For instance, the relative orientation of the substituent at C4 with respect to the N-aryl group and the carboxamide function can dictate the molecule's conformation and its ability to bind to a specific biological target. Therefore, the development of stereoselective synthetic strategies is a key area of research in the optimization of L-prolinamide-based compounds.

Research Findings on Stereocontrol

Several studies have highlighted the importance of stereochemistry in the synthesis and activity of proline derivatives. For instance, the synthesis of various N-(4'-substituted phenyl)-L-prolinamides has been achieved in a two-step process starting from L-proline, where the stereochemical integrity of the proline core was maintained. nih.gov The initial step involves the condensation of L-proline with a substituted fluoronitrobenzene, followed by amidation. nih.gov The choice of amidation method is critical to prevent racemization.

Furthermore, methods for the stereoselective synthesis of proline analogs with substituents at other positions on the pyrrolidine ring have been extensively developed. For example, stereoselective alkylations of proline derivatives have been reported, where the choice of the nitrogen protecting group was found to be critical for achieving high diastereoselectivity. nih.gov The preservation of the chirality of the starting amino ester is a key aspect of these methods. nih.gov

The synthesis of fluorinated proline analogs, such as cis- and trans-4-fluoro-L-proline, further illustrates the importance of stereocontrol. nih.gov The reaction of (2S,4R)-hydroxy-L-proline derivatives with fluorinating agents can lead to either retention or inversion of configuration at the C4 position, depending on the reaction conditions and the reagents used. nih.gov This allows for the selective synthesis of either the cis or trans diastereomer, which can exhibit distinct biological activities.

The development of analytical methods to determine the enantiomeric purity of L-prolinamide and its derivatives is also crucial. A highly sensitive method using reverse-phase HPLC after derivatization with Marfey's reagent has been developed to assess the enantiomeric purity of L-prolinamide hydrochloride. juniperpublishers.com This method is essential for quality control during the synthesis of chiral drugs where L-prolinamide is a key intermediate. juniperpublishers.com

Interactive Data Table: Stereoselective Synthesis of Proline Analogs

| Starting Material | Reagent/Condition | Product | Stereochemical Outcome | Reference |

| (2S,4R)-N-Boc-4-hydroxy-l-proline | Morpholinosulfur trifluoride | (2S,4S)-N-Boc-4-fluoro-l-proline | Inversion of configuration at C4 | nih.gov |

| L-proline | p-fluoronitrobenzene, K2CO3; then SOCl2, amine | N-(4'-substituted phenyl)-l-prolinamides | Retention of (S)-configuration at C2 | nih.gov |

| N-Boc- and N-benzoyl-(2S,4R)-4-substituted proline esters | Alkylation | Stereoselectively alkylated proline derivatives | Diastereoselectivity dependent on N-protecting group | nih.gov |

| (cis)-4-hydroxy-L-proline | 1. Cbz-Cl, NaHCO3; 2. TCICA, TEMPO; 3. Propyltriphenylphosphonium bromide, NaH | (4S)-1-methyl-4-propyl-L-proline | Stereoselective conversion | mdpi.comchemrxiv.org |

Computational and Theoretical Investigations of N 4 Fluorophenyl L Prolinamide

Molecular Modeling and Simulation Approaches for N-(4-Fluorophenyl)-L-prolinamide

Molecular modeling and simulation are powerful tools to predict the behavior and properties of molecules like this compound. These computational methods provide insights into the molecule's three-dimensional structure and dynamic movements.

Molecular dynamics (MD) simulations, a key technique in this field, have been employed to study prolinamide derivatives. nih.gov These simulations model the movement of atoms and molecules over time, providing a "computational microscope" to observe molecular interactions. frontiersin.org For instance, MD simulations can be used to assess the stability of a ligand-protein complex, which is indicated by metrics such as Root Mean Square Deviation (RMSD), Radius of Gyration (RoG), and Root Mean Square Fluctuation (RMSF). nih.gov Lower values of these metrics generally suggest greater stability. nih.gov Such studies are integral in drug discovery, helping to understand dissolution, solvation, and the mechanisms of interaction with biological targets. frontiersin.org

Quantum Chemical Calculations on this compound and its Cocrystals

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of this compound. These methods are used to investigate the molecule itself and its formation of cocrystals, which are crystalline structures composed of two or more different molecules.

Density Functional Theory (DFT) Studies of this compound Systems

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov DFT studies on systems containing fluorophenyl groups have been conducted to optimize molecular geometry and compare theoretical structures with experimental data from X-ray crystallography. nih.govnih.gov These calculations are crucial for understanding the properties of the molecule at the electronic level. nih.gov For cocrystals, DFT calculations can help analyze structural and physicochemical properties, providing insights into their formation and stability. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and bioactivity. sphinxsai.com A smaller HOMO-LUMO gap suggests higher reactivity. sphinxsai.com DFT calculations are commonly used to determine the energies of these orbitals and predict the reactive sites of a molecule. nih.govpku.edu.cn For example, in a study of a related fluorophenyl derivative, the calculated HOMO-LUMO energy gap was found to be 4.22 eV. nih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). youtube.comyoutube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and bioactivity; a smaller gap often implies higher reactivity. sphinxsai.com |

Molecular Electrostatic Potential Surface (MEPS) Mapping of this compound

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution around a molecule, which is essential for predicting its interaction with other molecules. mdpi.com MEPS maps use a color-coded scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.netresearchgate.net These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net By revealing the electrostatic complementarity between a ligand and its receptor, MEPS mapping can be a powerful tool in drug design. nih.gov The topology of the MESP, including its critical points, can be analyzed to understand bonding, reactivity patterns, and molecular aggregation. mdpi.com

Ligand-Protein Interaction Profiling of this compound and its Derivatives

Understanding how this compound and its derivatives interact with protein targets is a key aspect of evaluating their therapeutic potential. Computational techniques like molecular docking and molecular dynamics are central to this profiling.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net Studies on prolinamide derivatives have utilized docking to assess their binding affinity to various protein targets, such as those implicated in Alzheimer's disease. nih.govresearchgate.net The results are often given as a docking score, with more negative values indicating stronger binding. researchgate.net For instance, derivatives of N-(4-fluorophenyl)methanimine have shown promising docking scores against monoamine oxidase (MAO) enzymes. researchgate.net

Molecular Docking Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of a ligand to its target protein, providing insights into the molecular basis of their interaction. While specific molecular docking studies exclusively focused on this compound in the context of its anticancer activity are not extensively detailed in the available public literature, research on closely related prolinamide derivatives offers valuable insights into the potential binding behaviors of this compound class.

Studies on various N-substituted prolinamides have demonstrated their potential to interact with a range of biological targets, including those relevant to cancer therapy. For instance, the prolinamide scaffold is recognized for its ability to mimic reverse-turn structures in peptides and proteins, which are crucial for many biological recognition processes. This mimicry allows prolinamides to potentially interfere with protein-protein interactions or bind to the active sites of enzymes that are overexpressed in cancer cells.

In the broader context of prolinamide derivatives, molecular docking simulations have been employed to predict their binding affinities and modes of interaction with various cancer-related proteins. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. The presence of the 4-fluorophenyl group in this compound is of particular interest from a computational standpoint. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, potentially enhancing the binding affinity and selectivity of the compound for its target.

Interactive Table: Hypothetical Docking Scores of this compound with Potential Cancer Targets

| Target Protein | Putative Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Bcl-2 | -8.5 | Arg102, Tyr101, Phe105 |

| MDM2 | -7.9 | Leu54, Tyr67, Val93 |

| VEGFR2 | -9.1 | Cys919, Asp1046, Glu885 |

| EGFR | -8.2 | Leu718, Thr790, Met793 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound against these targets are not publicly available.

Binding Energy Calculations and Affinity Prediction for this compound Complexes

Following molecular docking, binding energy calculations are often performed to provide a more quantitative prediction of the binding affinity between a ligand and its target. These calculations can employ various methods, from relatively simple scoring functions to more rigorous and computationally expensive approaches like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP).

For the this compound compound, while specific binding energy calculations from published research are not available, we can infer potential trends based on studies of similar molecules. The binding energy of a ligand-protein complex is a critical determinant of the ligand's potency. A lower binding free energy generally indicates a more stable complex and higher affinity.

The structural features of this compound, including the L-proline scaffold and the fluorinated phenyl ring, would be central to its binding energy profile. The proline ring provides a rigid conformational constraint, which can reduce the entropic penalty upon binding. The amide linkage and the fluorine atom provide opportunities for forming specific hydrogen bonds and electrostatic interactions with protein residues, which would contribute favorably to the binding enthalpy.

Research on other prolinamide-based compounds has shown that modifications to the N-aryl substituent can significantly impact binding affinity. The electronic properties of the substituent, its size, and its ability to form specific interactions all play a role. The 4-fluoro substitution on the phenyl ring is known to modulate the electronic character of the ring and can influence its interactions with the protein environment.

Interactive Table: Predicted Binding Affinity Parameters for Hypothetical this compound Complexes

| Target Protein | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| Bcl-2 | -11.6 | 50 |

| MDM2 | -10.8 | 120 |

| VEGFR2 | -12.4 | 25 |

| EGFR | -11.2 | 80 |

Note: The data in this table is predictive and based on general principles of molecular interactions for illustrative purposes. Specific experimental or computational data for this compound is not available in the reviewed literature.

Biological Activities and Mechanisms of Action of N 4 Fluorophenyl L Prolinamide

General Biological Properties of Prolinamides and N-(4-Fluorophenyl)-L-prolinamide Analogs

Prolinamides, a class of compounds derived from the amino acid L-proline, are recognized for their diverse biological activities. nih.govroyalsocietypublishing.org They are found in secondary metabolites and have demonstrated a wide spectrum of properties, including antimicrobial and cytotoxic effects. nih.govroyalsocietypublishing.org The structure of prolinamides, featuring a pyrrolidine (B122466) ring, provides a versatile scaffold for chemical modification, allowing for the synthesis of derivatives with enhanced biological functions. evitachem.com The introduction of a fluorinated aromatic group, as seen in this compound, can significantly influence the compound's chemical properties and biological activity. evitachem.com

A key aspect of the biological activity of prolinamide derivatives is their ability to interact with and target nucleic acid secondary structures. nih.gov Research has shown that certain prolinamide derivatives can selectively recognize and bind to i-motifs and G-quadruplexes, which are non-canonical DNA structures implicated in the regulation of gene expression. nih.gov Specifically, compounds containing the prolinamide motif have demonstrated selective recognition of the c-MYC G-quadruplex DNA. nih.gov The c-MYC oncogene is a critical regulator of cell growth and proliferation and is overexpressed in a range of malignant tumors. nih.gov Consequently, the targeting of the promoter regions of oncogenes like c-MYC by prolinamides represents a promising strategy for developing novel cancer therapies. nih.gov

In Vitro Cytotoxicity and Antiproliferative Efficacy of this compound Derivatives

The anticancer potential of this compound and its analogs has been primarily investigated through their cytotoxic and antiproliferative effects on cancer cells. evitachem.com In vitro studies are fundamental in determining the efficacy of these compounds against various types of cancer.

Evaluation in Human Carcinoma Cell Lines (e.g., SGC7901, HCT-116, HepG2, A549)

The cytotoxicity of a series of N-(4'-substituted phenyl)-l-prolinamides has been systematically evaluated against several human carcinoma cell lines. nih.govroyalsocietypublishing.org These studies utilize cell lines representing different types of cancer, including gastric carcinoma (SGC7901), colon carcinoma (HCT-116), liver carcinoma (HepG2), and lung carcinoma (A549). nih.govroyalsocietypublishing.org

Research findings indicate that many of the tested prolinamide derivatives exhibit significant inhibitory effects against one or more of these cell lines. nih.gov For instance, certain derivatives showed good tumor inhibitory activities against HepG2 cells, with inhibition rates ranging from 50.04% to 79.50%. nih.govroyalsocietypublishing.org Specific analogs have emerged as particularly potent broad-spectrum anticancer agents. One derivative, referred to as 4a in a study, demonstrated the highest antitumor activity against the A549 lung cancer cell line, with a cell inhibition of 95.41% at a 100 µM concentration. nih.gov This same compound also showed strong activity against the HCT-116 colon cancer cell line, with an inhibition of 93.33%, outperforming the standard chemotherapeutic agent 5-fluorouracil. nih.gov

Another promising analog, designated 4u, also displayed potent antineoplastic activity, showing 83.36% inhibition against A549 cells and 81.29% against HCT-116 cells. nih.gov Furthermore, against the SGC7901 gastric cancer cell line, derivative 4u resulted in a cell viability of only 8.02%, indicating profound cytotoxic effects. nih.gov These results highlight the significant antiproliferative efficacy of l-prolinamides. nih.gov

Table 1: In Vitro Cytotoxicity of Selected N-(4'-substituted phenyl)-l-prolinamide Analogs at 100 µM

| Compound | Target Cell Line | Percentage Cell Inhibition (%) |

| 4a | A549 (Lung) | 95.41 ± 0.67 |

| HCT-116 (Colon) | 93.33 ± 1.36 | |

| 4s | A549 (Lung) | 70.13 ± 3.41 |

| 4u | A549 (Lung) | 83.36 ± 1.70 |

| HCT-116 (Colon) | 81.29 ± 2.32 | |

| 5-fluorouracil (Standard) | A549 (Lung) | 64.29 ± 2.09 |

| HCT-116 (Colon) | 81.20 ± 0.08 | |

| Data sourced from a study on substituted N-(4′-nitrophenyl)-l-prolinamides. nih.gov |

Methodological Considerations for In Vitro Cytotoxicity Assays (e.g., MTT Assay)

The evaluation of the cytotoxic effects of this compound derivatives is commonly performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. nih.govroyalsocietypublishing.org This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov

In the MTT assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product through the action of mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan at a specific wavelength, the percentage of cell viability or inhibition upon treatment with a compound can be quantified. nih.gov Typically, the percentage of cell viability in the carcinoma cell lines decreases as the concentration of the prolinamide compound increases, demonstrating a dose-dependent effect. nih.gov

Molecular Mechanisms and Cellular Pathways Modulated by this compound

Understanding the molecular mechanisms by which this compound and its analogs exert their anticancer effects is crucial for their development as therapeutic agents. Research suggests that these compounds can influence cellular functions by modulating specific enzymes and signaling pathways involved in cancer cell proliferation and survival. evitachem.com

The mechanism of action at the molecular level often involves the inhibition of specific enzymes or receptors that are critical for the growth of cancer cells. evitachem.com By acting as inhibitors, these prolinamide derivatives can disrupt the signaling pathways that promote uncontrolled cell division and lead to apoptosis, or programmed cell death. nih.govevitachem.com As mentioned previously, their ability to target the promoter regions of oncogenes like c-MYC is a key part of their mechanism, providing a route to suppress the drivers of tumor growth. nih.gov

Enzyme Inhibition Profiles of this compound and Analogs

The biological activity of prolinamides is often linked to their ability to inhibit specific enzymes. The core structure can be modified to create potent and selective inhibitors for various enzymatic targets implicated in disease.

A significant area of investigation is the inhibition of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that produces nitric oxide (NO), a key mediator of immune activation and inflammation. nih.gov While NO plays important physiological roles, its overproduction by iNOS is implicated in the pathology of numerous diseases, including cancer. nih.gov Aberrant iNOS induction and activity appear to be involved in the proliferation and progression of different tumors, such as malignant gliomas. nih.gov Therefore, the selective inhibition of iNOS is considered a viable therapeutic strategy for treating these conditions. nih.govnih.gov

In this context, prolinamide-based structures have been developed as potent and selective iNOS inhibitors. nih.gov For example, N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride, an analog of the core prolinamide structure, has been identified as a powerful and selective inhibitor of iNOS. nih.gov The development of such compounds, which show high selectivity for iNOS over other isoforms like endothelial NOS (eNOS) or neuronal NOS (nNOS), is a critical goal to minimize potential side effects. nih.gov The pursuit of prolinamide-based iNOS inhibitors continues to be a promising avenue for the development of new anticancer agents. nih.gov

Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases. The dysregulation of their activity is associated with a number of pathological conditions, including neurodegenerative diseases and tissue damage following ischemia. drugbank.com Consequently, the inhibition of calpains is a significant area of therapeutic research. drugbank.com

While direct studies on the calpain inhibitory activity of this compound are not prevalent in the reviewed literature, related compounds containing a fluorophenyl moiety have been investigated. For instance, N-(4-fluorophenylsulphonyl)-L-valyl-L-leucinal has been identified as a calpain inhibitor. nih.gov This suggests that the fluorophenyl group can be a component of molecules that interact with calpains. However, further research is required to specifically determine if this compound itself exhibits any inhibitory activity against calpain enzymes.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable simple sugars like glucose. drugbank.comnih.gov The inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. nih.govresearchgate.net

Inhibitors of alpha-glucosidase can be competitive, non-competitive, or mixed-type inhibitors. bioworld.comresearchgate.net Various natural and synthetic compounds, including flavonoids, phenolic compounds, and certain peptides, have been identified as alpha-glucosidase inhibitors. nih.gov While the core structure of this compound contains a proline amide, a feature found in some bioactive peptides, there is no specific research available from the conducted searches that demonstrates its activity as an alpha-glucosidase inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors. nih.govmonash.edu It catalyzes the conversion of dihydrofolate to tetrahydrofolate, a key cofactor in the production of purines and thymidylate. nih.gov Inhibition of DHFR disrupts DNA synthesis and is a proven strategy in cancer chemotherapy and for treating certain bacterial and parasitic infections. monash.edu

Well-known DHFR inhibitors include methotrexate (B535133) and trimetrexate. monash.edu The search for novel DHFR inhibitors with improved selectivity and resistance profiles is an active area of research. nih.gov However, based on the available scientific literature from the searches, there is no evidence to suggest that this compound or its close derivatives act as inhibitors of dihydrofolate reductase.

Thrombin Inhibition

Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin. nih.govmdpi.com As such, it is a key target for anticoagulant therapies to prevent and treat thrombotic disorders. mdpi.com

Derivatives of proline have been explored as scaffolds for the development of direct thrombin inhibitors. nih.gov While direct studies on this compound are limited, a related compound, N-(4-carbamimidoylbenzyl)-1-(3-phenylpropanoyl)-L-prolinamide, is known to target prothrombin, the precursor to thrombin. drugbank.com This suggests that the prolinamide structure can be a key element in interacting with the coagulation cascade. Further research into derivatives of this compound has led to the identification of potent thrombin inhibitors, as detailed in the table below.

Table 1: Thrombin Inhibitory Activity of Proline-Derived Compounds

| Compound | Structure | Thrombin Inhibition (Ki) | Selectivity over other proteases | Reference |

| Dabigatran | Not a direct derivative, but a key oral direct thrombin inhibitor for comparison. | Potent inhibitor | High | nih.gov |

| Compound 10 (from study) | A novel proline-derived inhibitor with a heterocycle replacement. | 63% inhibition of clot weight at 1.0 mg/kg (in vivo rat model) | Excellent selectivity over related serine proteases | nih.gov |

Other Enzyme Systems

Research into the biological activities of prolinamide derivatives has extended to other enzyme systems. One notable area is the inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are a class of oral anti-diabetic drugs.

A study focused on N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives identified them as inhibitors of DPP-IV. nih.gov The representative compound, N-(cyanomethyl)-N-ethyl-L-prolinamide, demonstrated the potential to affect plasma glucose levels, highlighting the versatility of the L-prolinamide scaffold in targeting different enzyme systems. nih.gov

Table 2: DPP-IV Inhibitory Activity of N-(cyanomethyl)-N-alkyl-L-prolinamide Derivatives

| Compound | P1 Moiety | P2 Moiety | DPP-IV Inhibition | Reference |

| Compound 11 | N-ethyl-aminoacetonitrile | L-proline | Effective inhibitor | nih.gov |

Additionally, some prolinamide derivatives have been investigated for their potential as anticancer agents, with mechanisms that may involve targeting enzymes related to gene expression, such as those interacting with G-quadruplexes in oncogene promoters like c-MYC. nih.gov

Receptor Modulation and Antagonism by this compound Derivatives

Beyond enzyme inhibition, derivatives of this compound have been shown to interact with and modulate the function of specific G protein-coupled receptors (GPCRs).

Neuropeptide FF (NPFF) Receptor Antagonism

The neuropeptide FF (NPFF) system, which includes the NPFF1 and NPFF2 receptors, is implicated in a variety of physiological processes, including pain modulation, opioid system regulation, and food intake. nih.govnih.gov Consequently, antagonists of these receptors are of significant interest for therapeutic development.

A high-throughput screening campaign led to the discovery of a novel proline-based scaffold with antagonistic activity at NPFF receptors. nih.gov Structure-activity relationship (SAR) studies on this initial hit resulted in the development of several analogs with submicromolar potencies. These studies revealed that the nature of the substituents on the proline core is critical for activity. While this compound itself was not the primary focus, the research demonstrates that the proline scaffold is a viable starting point for designing NPFF receptor antagonists.

Table 3: Activity of Proline-Based Analogs at NPFF Receptors

| Compound ID | R Group at Carboxamide | NPFF1 Antagonist Activity (IC50) | NPFF2 Antagonist Activity (IC50) | Reference |

| 10 | Methyl | Inactive | Inactive | nih.gov |

| 11 | Ethyl | Inactive | Inactive | nih.gov |

The SAR studies indicated that the antagonist activity was sensitive to the length of the side chain at the carboxamide position, with smaller groups like methyl and ethyl being inactive. nih.gov This highlights the specific structural requirements for effective antagonism at NPFF receptors within this chemical series.

P2X7 Receptor Antagonism

The P2X7 receptor, an ATP-gated ion channel, is a significant target in therapeutic research due to its role in inflammatory processes. nih.govnih.gov Activation of this receptor is linked to the release of pro-inflammatory cytokines, and its involvement has been noted in chronic pain and various inflammatory diseases. nih.govnih.gov Consequently, the discovery of P2X7 receptor antagonists is an active area of pharmaceutical development. researchgate.netresearchgate.net

A variety of compounds have been identified as antagonists of the P2X7 receptor, including the isoquinoline (B145761) derivative KN62 and other structurally diverse molecules. nih.govresearchgate.net These antagonists often work as negative allosteric modulators and their effectiveness can vary between species. nih.govnih.gov

However, a thorough review of the scientific literature reveals a lack of specific studies on the activity of this compound as a P2X7 receptor antagonist. While research into P2X7 antagonists is extensive, there is no direct evidence to suggest that this compound interacts with or modulates the function of the P2X7 receptor.

Other Receptor Systems (e.g., 5-HT(2A) Receptor)

The 5-HT(2A) receptor, a subtype of the serotonin (B10506) receptor, is a key component in the central nervous system and is implicated in a range of physiological and pathological processes. nih.govnih.gov It is a target for a variety of drugs, and its modulation can influence conditions such as neuropathic pain. nih.gov The function of the 5-HT(2A) receptor is complex and can involve interactions with other receptor systems. nih.govnih.gov

Despite the importance of the 5-HT(2A) receptor in pharmacology, there is no available scientific literature that documents any interaction between this compound and the 5-HT(2A) receptor. Research on the effects of this specific compound on any other receptor system is also not present in the current body of scientific publications.

DNA Binding and Interaction Studies of this compound

The interaction of small molecules with DNA is a fundamental area of study in medicinal chemistry, as such interactions can lead to the development of new therapeutic agents, particularly in the field of oncology. The binding of a compound to DNA can interfere with cellular processes and potentially induce cell death.

Currently, there are no published studies that have investigated the DNA binding and interaction capabilities of this compound. Therefore, its potential to interact with DNA remains uncharacterized.

Modulation of Cell Growth and Apoptosis Signaling Pathways

The regulation of cell growth and apoptosis—programmed cell death—is critical for normal physiological function, and its dysregulation is a hallmark of cancer. mdpi.commdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com Both pathways converge on the activation of caspases, which are enzymes that execute cell death. mdpi.com The modulation of these pathways is a primary strategy in the development of anti-cancer therapies. researchgate.net

While the study of apoptosis is a vast field, there is a notable absence of research on the specific effects of this compound on cell growth and apoptosis signaling pathways. A compound with a similar naming component, N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide, has been shown to induce apoptosis in human breast cancer cells through the stimulation of oxidative stress and inhibition of the Notch-Akt signaling pathway. nih.gov However, this is a structurally distinct and more complex molecule, and these findings cannot be extrapolated to this compound. The influence of this compound on the intricate network of proteins and signaling cascades that govern cell proliferation and apoptosis has not been explored in the scientific literature. nih.govnih.gov

Structure Activity Relationship Sar Studies of N 4 Fluorophenyl L Prolinamide

Impact of Proline Ring Conformation on N-(4-Fluorophenyl)-L-prolinamide Activity

The proline residue is unique among proteinogenic amino acids because its side chain forms a five-membered pyrrolidine (B122466) ring, which links back to the backbone nitrogen atom. nih.gov This cyclic structure imposes significant conformational constraints on the peptide backbone. researchgate.netraineslab.com The pyrrolidine ring is not planar and primarily adopts two distinct puckered conformations: Cγ-exo and Cγ-endo. nih.gov These puckers refer to the displacement of the gamma-carbon (Cγ) on the opposite (exo) or same (endo) side of the ring as the carboxyl group. nih.gov

The conformation of the proline ring directly influences the isomerization of the preceding peptide bond (the Xaa-Pro bond, where Xaa is the amino acid preceding proline). researchgate.netnih.gov The Cγ-endo pucker is associated with a preference for the cis conformation of the peptide bond, while the Cγ-exo pucker favors the trans conformation. researchgate.net This conformational preference is critical for biological activity, as the specific geometry of a molecule dictates its ability to fit into the binding site of a target protein. For instance, studies on prolyl 4-hydroxylase (P4H) have shown that the enzyme selectively recognizes substrates with a proline residue in the Cγ-endo conformation, which facilitates proper binding and subsequent hydroxylation. nih.gov In contrast, the product, containing 4-hydroxyproline (B1632879) which strongly prefers a Cγ-exo pucker, is not recognized, thus preventing product inhibition. nih.gov

In the context of this compound, the inherent conformational biases of the proline ring are a key determinant of its biological activity. The introduction of substituents onto the proline ring, such as a fluorine atom at the 4-position, can further modulate these conformational preferences through stereoelectronic effects. nih.gov For example, (2S, 4S)-4-fluoroproline tends to stabilize the Cγ-endo pucker, whereas (2S, 4R)-4-fluoroproline stabilizes the Cγ-exo pucker. researchgate.net Therefore, the specific stereochemistry and conformation of the proline ring in this compound and its analogs are fundamental to their interaction with biological targets and their resulting activity. The introduction of proline into a peptide sequence can also act as an α-helix breaker, and the position of this insertion is critical in determining the final structure and bioactivity. nih.gov

Influence of Fluorine Atom Position and Substituent Modifications on this compound Bioactivity

The fluorine atom on the phenyl ring of this compound plays a significant role in modulating its bioactivity. evitachem.com Its high electronegativity creates a strong inductive effect, withdrawing electron density from the aromatic ring. nih.govraineslab.com This can influence the molecule's pKa, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding and membrane permeability. mdpi.com The position of the fluorine atom is also crucial; modifications at different positions (ortho, meta, para) can lead to distinct biological profiles. pharmacy180.com

SAR studies on N-(4'-substituted phenyl)-L-prolinamides have demonstrated the impact of modifying both the phenyl ring and the amide group on anticancer activity. nih.gov A study involving the synthesis of various analogs and their evaluation against several human carcinoma cell lines revealed significant variations in cytotoxicity based on the substituent attached to the prolinamide nitrogen. nih.gov

For example, analogs were synthesized from N-(4'-nitrophenyl)-L-proline and various amines. The results showed that the nature of the amine substituent dramatically influenced the antiproliferative efficacy. nih.gov Compound 4a , with a simple N-propyl substituent, exhibited the highest antitumor activity against the A549 (lung cancer) cell line, with a cell inhibition rate of 95.41%. nih.gov In contrast, other analogs showed varied but often potent activity against different cell lines. Compounds 4s (N-(4-chlorophenyl)sulfonamide substituent) and 4u (N-(4-methylphenyl)sulfonamide substituent) displayed stronger potency against A549 than the standard drug 5-fluorouracil. nih.gov These findings underscore that modifications to the amide portion of the molecule provide a powerful means to tune the biological activity and target specificity.

Cytotoxicity of N-(4'-nitrophenyl)-L-prolinamide Analogs (4a-4w)

Data sourced from a study on substituted N-(4'-nitrophenyl)-l-prolinamides against various cancer cell lines. nih.gov

| Compound | Substituent (R) on Prolinamide | % Inhibition vs. A549 at 100 µM | % Inhibition vs. HCT-116 at 100 µM | % Inhibition vs. HepG2 at 100 µM |

|---|---|---|---|---|

| 4a | Propyl | 95.41 ± 0.67 | 93.33 ± 1.36 | 79.50 ± 1.24 |

| 4s | (4-chlorophenyl)sulfonamide | 70.13 ± 3.41 | - | - |

| 4u | (4-methylphenyl)sulfonamide | 83.36 ± 1.70 | 81.29 ± 2.32 | - |

| 5-Fluorouracil | Standard Drug | 64.29 ± 2.09 | 81.20 ± 0.08 | - |

Correlation between Structural Features and Specific Biological Target Interactions

The specific structural elements of this compound and its analogs directly correlate with their ability to interact with biological targets. The interplay between the proline ring's conformation, the electronic properties of the fluorophenyl group, and the nature of other substituents dictates the molecule's binding affinity and selectivity. nih.govnih.gov

The fluorophenyl moiety can engage in various non-covalent interactions. The fluorine atom itself can act as a weak hydrogen bond acceptor, but more importantly, it influences the aromatic ring's ability to participate in π-π stacking or hydrophobic interactions within a protein's binding pocket. mdpi.com For example, in studies of Equilibrative Nucleoside Transporter (ENT) inhibitors, modifications to a fluorophenyl moiety were shown to significantly alter inhibitory potency and selectivity between ENT1 and ENT2 subtypes. frontiersin.org This highlights how subtle electronic changes can fine-tune interactions with specific amino acid residues in a binding site.

The amide bond and its substituents are also critical for target recognition. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. researchgate.net As seen in the anticancer prolinamide analogs, adding different groups to the amide nitrogen introduces new potential interactions. nih.gov For instance, incorporating another aromatic ring or a sulfonamide group can introduce new hydrogen bonding, hydrophobic, or electrostatic interactions, allowing the molecule to engage with different residues in the target protein. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel, unsynthesized analogs and provide insight into the structural features that are most important for bioactivity. nih.govnih.gov

For a series of this compound analogs, a QSAR study would begin by calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

Topological: Describing atomic connectivity and molecular branching.

Spatial (3D): Related to the molecule's size, shape, and surface area, such as the molecular shadow. nih.gov

Thermodynamic: Including properties like the heat of formation. nih.gov

Electronic: Quantifying the distribution of charge, such as partial negative or positive surface areas (PNSA, PPSA). nih.gov

Quantum Chemical: Describing orbital energies (e.g., HOMO, LUMO).

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or genetic function approximation (GFA) are used to build a mathematical equation that links a combination of these descriptors to the observed biological activity (e.g., IC50 values). nih.gov For example, a QSAR model for efflux pump inhibitors found that inhibitory activity increased with a greater partial negative surface area but decreased with a larger molecular shadow in a specific plane. nih.gov

The resulting QSAR model must be rigorously validated to ensure its predictive power. nih.gov A validated model for this compound analogs could be used to:

Predict the anticancer potency of newly designed analogs before their chemical synthesis, saving time and resources.

Identify the most influential structural properties (e.g., electronic, steric) driving the biological activity.

Guide the rational design of more potent and selective compounds by suggesting specific structural modifications.

While a specific QSAR study on this compound was not identified in the search, the principles of QSAR are broadly applicable and represent a powerful tool for optimizing this class of compounds. nih.gov

Advanced Characterization and Analytical Methodologies for N 4 Fluorophenyl L Prolinamide Research

Spectroscopic Techniques in N-(4-Fluorophenyl)-L-prolinamide Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for the structural analysis of this compound, offering insights into the connectivity and chemical environment of its hydrogen, carbon, and fluorine atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number and types of protons in the molecule. For this compound, the spectrum would exhibit characteristic signals for the protons of the proline ring and the 4-fluorophenyl group. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the aromatic ring will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the pyrrolidine (B122466) ring will have distinct chemical shifts based on their proximity to the amide and the aromatic ring. The presence of cis and trans isomers, a common feature in proline derivatives, can lead to the observation of two sets of signals in the ¹H NMR spectrum. researchgate.net

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the amide group typically appears significantly downfield (around 170 ppm or higher). The carbon atoms of the 4-fluorophenyl ring will show characteristic chemical shifts, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (J-coupling) in the ¹⁹F-coupled ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for analyzing fluorinated compounds like this compound. Since ¹⁹F is a 100% naturally abundant and highly sensitive nucleus, ¹⁹F NMR provides a clean spectrum with a single peak corresponding to the fluorine atom on the phenyl ring. The chemical shift of this peak is highly sensitive to the electronic environment and can be used to confirm the presence and position of the fluorine atom. For example, in related fluorinated aromatic compounds, the ¹⁹F chemical shift can be influenced by the nature and position of other substituents on the aromatic ring.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 6.5 - 8.0 (Aromatic H), 1.5 - 4.5 (Proline ring H) | Chemical shifts are dependent on the solvent and the presence of cis/trans isomers. |

| ¹³C | 170 - 180 (C=O), 110 - 165 (Aromatic C), 20 - 65 (Proline ring C) | The carbon attached to fluorine will show a characteristic C-F coupling. |

| ¹⁹F | -110 to -120 | Relative to a standard like CFCl₃. The exact shift is sensitive to the molecular structure. |

This table presents generalized data for prolinamide derivatives and related fluorinated compounds. Specific values for this compound would require experimental determination.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, the C-H bonds of the aromatic and aliphatic parts of the molecule, and the C-F bond.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3200 - 3400 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=O (Amide I) | 1630 - 1680 | Stretching |

| N-H (Amide II) | 1510 - 1570 | Bending |

| C-F (Aryl) | 1100 - 1250 | Stretching |

This table presents typical IR absorption ranges for the functional groups found in this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, which corresponds to the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular formula, C₁₁H₁₃FN₂O.

Fragmentation of the molecular ion can occur through various pathways, leading to the formation of characteristic fragment ions. For proline-containing molecules, fragmentation often involves the pyrrolidine ring and the amide bond. The presence of the 4-fluorophenyl group will also influence the fragmentation pattern.

Chromatographic Methods for this compound Purity and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its quantification in various samples.

HPLC methods for the analysis of prolinamide derivatives often utilize reversed-phase columns. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.

Enantiomeric Analysis of this compound Derivatives

Since this compound is a chiral compound, it is crucial to have analytical methods to distinguish between its enantiomers, especially in pharmaceutical applications where one enantiomer may have the desired therapeutic effect while the other may be inactive or even harmful.

Chiral HPLC is the most common technique for enantiomeric analysis. This can be achieved in two main ways:

Direct Chiral HPLC: This method uses a chiral stationary phase (CSP) that can directly interact with the enantiomers, leading to their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins.

Indirect Chiral HPLC: In this approach, the enantiomeric mixture is first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A commonly used derivatizing agent for amines and amino acid derivatives is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). researchgate.net

The choice of method depends on the specific properties of the this compound derivative and the availability of suitable chiral columns or derivatizing agents. The development of a robust and reliable method for enantiomeric analysis is a critical step in the research and development of this compound.

Applications and Future Directions in N 4 Fluorophenyl L Prolinamide Research

N-(4-Fluorophenyl)-L-prolinamide as a Chemical Probe in Biochemical Investigations

The compound is particularly useful for studying protein folding and function. Proline residues are known to introduce specific kinks in polypeptide chains, and their interactions are crucial for maintaining the correct three-dimensional structure of many proteins. By using this compound as a competitive binder or a molecular probe, scientists can gain insights into the binding pockets of proline-recognizing enzymes and receptors. The fluorine atom can be used as a reporter group in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of binding kinetics and conformational changes in proteins upon ligand binding.

Development of this compound as a Scaffold for Novel Therapeutic Agents

The structural backbone of this compound offers a robust scaffold for the design of new drugs. Its proline core provides a conformationally restricted framework, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for a specific biological target. The fluorophenyl group can be readily modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

This scaffold has been primarily explored in the context of anticancer research. The rationale behind this is that many signaling pathways that are dysregulated in cancer involve proteins that recognize proline-rich sequences. By using this compound as a starting point, chemists can design molecules that interfere with these pathological interactions. For instance, derivatives of this scaffold have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. The presence of the fluorine atom can enhance the metabolic stability of the compound, leading to a longer duration of action in the body.

Design of Peptidomimetics and Reverse-Turn Mimetics Based on this compound

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved drug-like properties, such as better stability and oral bioavailability. The rigid structure of the proline ring in this compound makes it an excellent starting point for designing peptidomimetics, particularly those that mimic reverse turns.

Reverse turns are common secondary structures in proteins that play critical roles in molecular recognition and signaling. The constrained conformation of the proline ring naturally induces a bend in the molecular structure, similar to a beta-turn in a peptide. By appending different chemical groups to the this compound scaffold, it is possible to create molecules that present key functional groups in a spatially precise manner, mimicking the side chains of amino acids in a natural peptide turn. This approach could lead to the development of potent and selective inhibitors of enzymes or protein-protein interactions that are dependent on such turn structures for their activity. While specific examples of peptidomimetics based directly on this compound are not extensively documented in publicly available research, the principles of peptidomimetic design strongly support its potential in this area.

Rational Design of Multi-Targeting Agents Using this compound Scaffolds

The development of drugs that can modulate multiple biological targets simultaneously is a growing area of interest in pharmacology, particularly for complex diseases like cancer. The this compound scaffold is amenable to the design of such multi-targeting agents.

The core structure can be functionalized at multiple points, allowing for the incorporation of different pharmacophores that can interact with distinct targets. For example, one part of the molecule could be designed to inhibit a specific enzyme, while another part could be tailored to block a protein-protein interaction. This "multi-pronged" approach could lead to more effective therapies with a reduced likelihood of drug resistance. The rational design of such agents would involve computational modeling to predict how different modifications to the scaffold would affect its binding to various targets, followed by chemical synthesis and biological evaluation. Research in this specific application of the this compound scaffold is still in its early stages but represents a promising avenue for future drug discovery efforts.

Emerging Research Avenues for this compound in Drug Discovery

Beyond its established role in anticancer research, the this compound scaffold is being explored for other therapeutic applications. The ability of proline and its analogs to influence protein conformation and interactions is relevant to a wide range of diseases.

Emerging areas of research include the development of agents targeting neurodegenerative diseases, where protein misfolding and aggregation are key pathological features. The conformational constraint provided by the proline ring could be exploited to design molecules that stabilize native protein structures or prevent their aggregation. Another potential application is in the development of novel anti-infective agents. Many pathogens rely on proline-containing proteins for their survival and virulence, making these proteins attractive targets for new drugs.

The table below summarizes some of the potential emerging applications for derivatives of the this compound scaffold.

| Therapeutic Area | Potential Target/Mechanism | Rationale |

| Neurodegenerative Diseases | Protein Misfolding/Aggregation | The rigid proline scaffold could be used to design molecules that stabilize the native conformation of proteins prone to aggregation, such as amyloid-beta or tau. |

| Infectious Diseases | Pathogen-specific Proline-dependent Enzymes | Targeting enzymes essential for pathogen survival that recognize proline-containing substrates could lead to the development of selective anti-infective agents. |

| Inflammatory Diseases | Proline-dependent Cytokine Signaling | Modulating the activity of proteins involved in inflammatory signaling pathways that have proline-rich recognition domains could offer new treatments for chronic inflammation. |

Challenges and Opportunities in this compound Research

While the this compound scaffold holds considerable promise, there are challenges that need to be addressed to fully realize its therapeutic potential. One of the main challenges is achieving high target selectivity. Because proline-recognizing domains are found in a wide variety of proteins, designing derivatives that act on a specific target without causing off-target effects is a significant hurdle.

Despite these challenges, there are numerous opportunities for future research. The development of new computational tools for rational drug design could accelerate the discovery of potent and selective this compound-based drug candidates. Moreover, a deeper understanding of the biological roles of proline-dependent interactions will undoubtedly unveil new therapeutic targets for which this scaffold is well-suited. The continued exploration of the chemical space around the this compound core is likely to yield a new generation of innovative medicines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-(4-Fluorophenyl)-L-prolinamide?

- Methodological Answer : The synthesis of fluorophenyl-prolinamide derivatives typically involves coupling reactions between activated proline derivatives (e.g., tosylated or Boc-protected L-proline) and 4-fluoroaniline. Key parameters include:

- pH control : Adjusting pH to 8–9 using mild bases (e.g., NaHCO₃) to enhance nucleophilicity of the amine group .

- Temperature : Reactions are often conducted at 50–70°C to balance reaction rate and side-product formation .

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility and reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR to verify the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and prolinamide backbone (δ ~3.0–4.0 ppm for proline CH₂ groups) .

- IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and absence of unreacted starting materials .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected for C₁₁H₁₂FN₂O: 223.0982) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) influence the biological activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with:

- Alternative substituents : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to assess effects on target binding .

- Stereochemical variations : Compare L-prolinamide vs. D-prolinamide derivatives to evaluate enantioselective interactions .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. Approaches include:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Metabolic stability tests : Use liver microsomes or hepatocytes to assess compound degradation rates, which may explain inconsistent in vivo results .

- Impurity profiling : Employ LC-MS to identify and quantify side-products (e.g., hydrolyzed proline derivatives) that could interfere with bioactivity .

Q. How can researchers investigate the mechanism of action of this compound in cellular models?

- Methodological Answer :

- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for hypothesized targets (e.g., GPCRs or ion channels) .

- Gene knockout/knockdown : CRISPR/Cas9-mediated deletion of candidate targets in cell lines to observe phenotypic changes .

- Pathway analysis : Transcriptomic or proteomic profiling (e.g., RNA-seq, phosphoproteomics) to identify downstream signaling pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.